molecular formula C13H10Cl2O2 B14755276 2,2'-Methylenebis(3-chlorophenol) CAS No. 1333-15-9

2,2'-Methylenebis(3-chlorophenol)

Cat. No.: B14755276
CAS No.: 1333-15-9
M. Wt: 269.12 g/mol
InChI Key: JXRJCEWQVOBGMX-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(3-chlorophenol): is a halogenated phenolic compound known for its antimicrobial properties. It is used in various applications, including as a bactericide and fungicide in cosmetics and other products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(3-chlorophenol) typically involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two 3-chlorophenol molecules .

Industrial Production Methods: Industrial production methods for 2,2’-Methylenebis(3-chlorophenol) often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Methylenebis(3-chlorophenol) has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt microbial cell membranes. It inhibits membrane-bound enzymes, leading to cell lysis and death. The compound targets pathways involved in cell wall synthesis and energy production .

Properties

CAS No.

1333-15-9

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2

InChI Key

JXRJCEWQVOBGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O

Origin of Product

United States

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